molecular formula C5H12ClNO2 B1418004 (S)-morpholin-3-ylmethanol hydrochloride CAS No. 218594-79-7

(S)-morpholin-3-ylmethanol hydrochloride

Cat. No.: B1418004
CAS No.: 218594-79-7
M. Wt: 153.61 g/mol
InChI Key: WFLUDHYXVXRFLY-JEDNCBNOSA-N
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Description

(S)-Morpholin-3-ylmethanol hydrochloride: is a chiral organic compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol. It is a hydrochloride salt derived from (S)-morpholin-3-ylmethanol, a compound that contains a morpholine ring and a hydroxymethyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-morpholin-3-ylmethanol hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with (S)-morpholin-3-ylmethanol, which can be obtained from the reduction of morpholin-3-one.

  • Reaction Conditions: The reduction reaction is usually carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol at low temperatures.

  • Hydrochloride Formation: The resulting (S)-morpholin-3-ylmethanol is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

(S)-Morpholin-3-ylmethanol hydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of morpholin-3-one.

  • Reduction: The compound can be reduced to form (S)-morpholin-3-ylmethanol.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Morpholin-3-one

  • Reduction: (S)-morpholin-3-ylmethanol

  • Substitution Reactions: Various substituted morpholines depending on the nucleophile used.

Scientific Research Applications

(S)-Morpholin-3-ylmethanol hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.

  • Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-morpholin-3-ylmethanol hydrochloride exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(S)-Morpholin-3-ylmethanol hydrochloride: can be compared with other similar compounds, such as:

  • Morpholin-3-one: A related compound where the hydroxyl group is oxidized to a carbonyl group.

  • Morpholine: A cyclic ether that serves as the core structure for many derivatives.

  • 3-Methylmorpholine: A derivative with a methyl group attached to the morpholine ring.

Uniqueness: This compound

Properties

IUPAC Name

[(3S)-morpholin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUDHYXVXRFLY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660886
Record name [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-79-7
Record name [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3(S)-Hydroxymethylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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